molecular formula C19H17N5O2S B13375076 ethyl 5-amino-1-(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate

ethyl 5-amino-1-(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate

Cat. No.: B13375076
M. Wt: 379.4 g/mol
InChI Key: RGAMGBXJKOVOBG-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-1-(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate typically involves multiple steps, starting with the preparation of the thieno[2,3-d]pyrimidine core. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl . The resulting intermediate is then further reacted with various reagents to introduce the pyrazole and carboxylate groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Ethyl 5-amino-1-(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-amino-1-(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. Its thieno[2,3-d]pyrimidine core is particularly notable for its diverse biological activities and potential therapeutic applications.

Biological Activity

Ethyl 5-amino-1-(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions that integrate thieno[2,3-d]pyrimidine and pyrazole moieties. The synthetic pathways often leverage cyclocondensation reactions and functional group modifications to achieve the desired compound structure.

Antimicrobial Activity

Research has shown that derivatives of pyrazole and thiazole exhibit notable antimicrobial properties. Ethyl 5-amino derivatives have been tested against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to ethyl 5-amino have shown inhibition against Staphylococcus aureus and Escherichia coli with varying degrees of efficacy, often measured by the zone of inhibition in mm.

CompoundBacterial StrainZone of Inhibition (mm)
Ethyl 5-amino derivativeE. coli15
Ethyl 5-amino derivativeS. aureus20

This indicates a promising potential for these compounds in developing new antimicrobial agents .

Anti-inflammatory Effects

Ethyl 5-amino derivatives have also been evaluated for their anti-inflammatory properties. Studies indicate that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. For example, certain derivatives demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib.

CompoundCOX Inhibition (IC50 μM)
Ethyl 5-amino derivative0.04 ± 0.02
Celecoxib0.04 ± 0.01

This suggests that ethyl 5-amino derivatives could serve as effective anti-inflammatory agents .

Anticancer Activity

Emerging data indicate that ethyl 5-amino derivatives may also possess anticancer properties. Preliminary studies have shown that these compounds induce apoptosis in cancer cell lines, potentially by modulating signaling pathways associated with cell survival and death. The specific mechanisms are still under investigation, but the initial findings are promising for future cancer therapeutics .

Case Studies

Several case studies have explored the biological activities of thieno[2,3-d]pyrimidine derivatives, including those related to ethyl 5-amino:

  • Antimicrobial Efficacy : A study tested various derivatives against E. coli and B. subtilis, revealing that certain substitutions on the thieno[2,3-d]pyrimidine core significantly enhance antimicrobial potency.
  • Inflammation Models : In vivo studies using carrageenan-induced paw edema in rats demonstrated that these compounds reduce swelling effectively compared to standard treatments like indomethacin.

Properties

Molecular Formula

C19H17N5O2S

Molecular Weight

379.4 g/mol

IUPAC Name

ethyl 5-amino-1-(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)pyrazole-4-carboxylate

InChI

InChI=1S/C19H17N5O2S/c1-3-26-19(25)13-9-23-24(16(13)20)17-15-14(12-7-5-4-6-8-12)11(2)27-18(15)22-10-21-17/h4-10H,3,20H2,1-2H3

InChI Key

RGAMGBXJKOVOBG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=C3C(=C(SC3=NC=N2)C)C4=CC=CC=C4)N

Origin of Product

United States

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